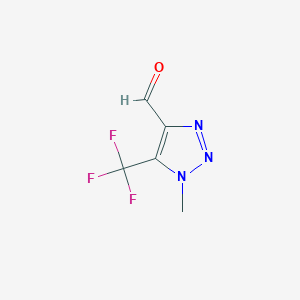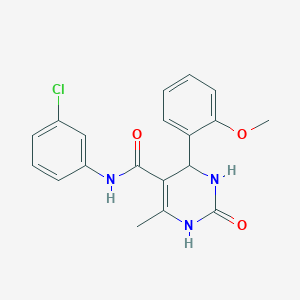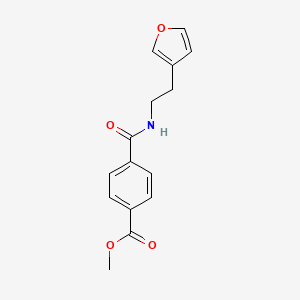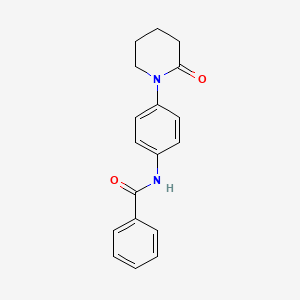
1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde” is a chemical compound with the CAS Number: 1267185-70-5 . It has a molecular weight of 179.1 and its IUPAC name is 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde .
Synthesis Analysis
The synthesis of triazole compounds, including “1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for a similar compound involved a Vilsmeier–Haack formylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h2H,1H3 . This indicates that the compound has a triazole ring with a trifluoromethyl group and a methyl group attached to it.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . and should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry
Triazole derivatives are prominent in pharmaceuticals due to their diverse biological activities. They can serve as building blocks for synthesizing compounds with potential antimicrobial properties .
Agrochemistry
Similar motifs to triazole derivatives are found in agrochemicals. They could be used in the synthesis of pesticides or herbicides, contributing to plant protection and crop yield improvement .
Material Science
Compounds like “1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde” may be used as intermediates in creating materials with unique properties, such as polymers with specific functionalities .
Fluorescent Probes
Triazole-fused compounds have been utilized as fluorescent probes due to their stable and distinctive luminescent properties, which are valuable in biological imaging and diagnostics .
Organic Synthesis
These compounds can be used in organic synthesis as intermediates for constructing more complex molecules, utilizing their reactive sites for further chemical transformations .
Analytical Chemistry
In analytical chemistry, such derivatives could be used as standards or reagents in various chemical analyses to determine the presence or quantity of other substances .
Safety and Hazards
While specific safety data for “1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde” is not available, similar compounds are considered hazardous by the OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . Proper protective measures should be taken when handling these compounds .
Future Directions
Triazole compounds, including “1-Methyl-5-(trifluoromethyl)triazole-4-carbaldehyde”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals suggests they could be key in the discovery of new drug candidates .
Mechanism of Action
Mode of Action
Triazole compounds are known to interact with various biological targets through hydrogen bonding, dipole interactions, and π-stacking . The trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The specific pathways affected by this compound would depend on its molecular targets, which are currently unknown.
Pharmacokinetics
The trifluoromethyl group may enhance the compound’s lipophilicity, potentially affecting its absorption and distribution
properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c1-11-4(5(6,7)8)3(2-12)9-10-11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPCQHOUNXZISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)

![[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2937319.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine](/img/structure/B2937321.png)
![4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2937322.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)